REACTION_CXSMILES
|
C(C1C=CC(SC[N+]([O-])=O)=CC=1)(C)(C)C.[Cl:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20]([S:24]CC(O)=O)=[C:19]([CH3:29])[CH:18]=1>>[Cl:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20]([SH:24])=[C:19]([CH3:29])[CH:18]=1
|
Name
|
thioether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)SC[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1C)SCC(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1C)S)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |